molecular formula C21H22FN3S B11605065 1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole

1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole

Cat. No.: B11605065
M. Wt: 367.5 g/mol
InChI Key: JINAMQIRPMDXCD-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzyl chloride with 4-methylpiperazine to form an intermediate, which is then reacted with indole-3-carboxaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole can be compared with other indole derivatives such as:

The uniqueness of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22FN3S

Molecular Weight

367.5 g/mol

IUPAC Name

[1-[(3-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C21H22FN3S/c1-23-9-11-24(12-10-23)21(26)19-15-25(20-8-3-2-7-18(19)20)14-16-5-4-6-17(22)13-16/h2-8,13,15H,9-12,14H2,1H3

InChI Key

JINAMQIRPMDXCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F

solubility

28 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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